![molecular formula C7H5IN2OS B11836313 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the thieno[3,2-d]pyrimidine ring system. The molecular formula of this compound is C7H5IN2OS, and it has a molecular weight of 292.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can participate in oxidation and reduction reactions.
Cyclization Reactions: The thieno[3,2-d]pyrimidine ring system can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its antiproliferative activity against cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: This compound is structurally similar and has been used in the design of biologically active compounds.
4-Aminopyrrolo[2,3-d]pyrimidine: Another related compound with potential antitubercular activity.
Uniqueness
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and the development of new therapeutic agents.
Properties
Molecular Formula |
C7H5IN2OS |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
7-iodo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5IN2OS/c1-3-9-5-4(8)2-12-6(5)7(11)10-3/h2H,1H3,(H,9,10,11) |
InChI Key |
QBSGNYNCWVTHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)


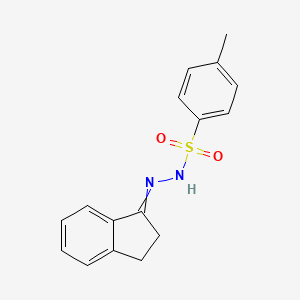

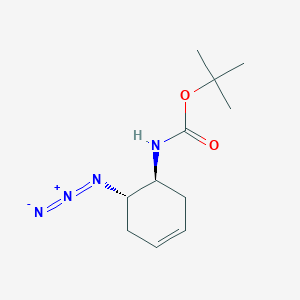

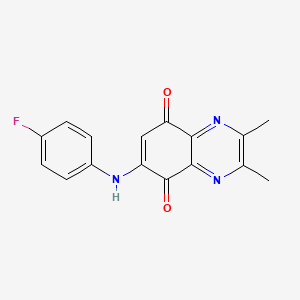
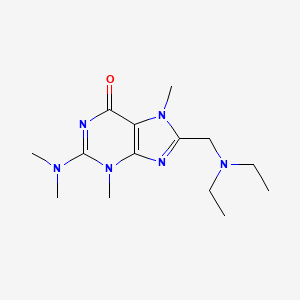
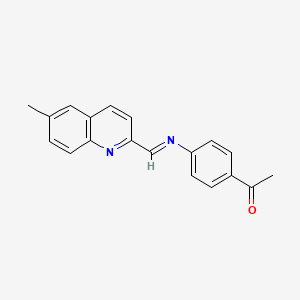
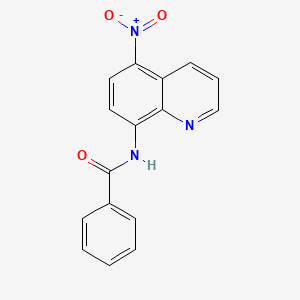
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)

